molecular formula C15H14N2S2 B3009785 6-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine CAS No. 890959-57-6

6-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine

Cat. No.: B3009785
CAS No.: 890959-57-6
M. Wt: 286.41
InChI Key: JOYPYRHBJDTFIC-UHFFFAOYSA-N
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Description

6-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine: is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a methylthio group at the 6th position and a p-tolyl group attached to the nitrogen atom at the 2nd position of the benzothiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methylthio Group: The methylthio group can be introduced by reacting the benzothiazole derivative with methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the p-Tolyl Group: The final step involves the reaction of the intermediate compound with p-toluidine under suitable conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitrogen atom, converting the amine group to an amine oxide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, such as sulfuric acid or aluminum chloride.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine oxides.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition:

    Antimicrobial Activity: It exhibits antimicrobial properties and can be used in the development of new antimicrobial agents.

Medicine:

    Drug Development: The compound is being investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

Industry:

    Dye and Pigment Production: It can be used as an intermediate in the production of dyes and pigments.

    Material Science:

Comparison with Similar Compounds

  • 2-Amino-6-methoxybenzothiazole
  • 2-Mercapto-6-methoxybenzothiazole
  • Benzo[d]imidazo[2,1-b]thiazole derivatives

Comparison:

  • 2-Amino-6-methoxybenzothiazole: This compound has a methoxy group instead of a methylthio group, which can affect its reactivity and biological activity.
  • 2-Mercapto-6-methoxybenzothiazole: The presence of a mercapto group instead of a methylthio group can lead to different chemical properties and reactivity.
  • Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds have an imidazole ring fused to the benzothiazole ring, which can result in different biological activities and applications.

Uniqueness: 6-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine is unique due to the presence of both a methylthio group and a p-tolyl group, which can confer distinct chemical and biological properties compared to other benzothiazole derivatives.

Properties

IUPAC Name

N-(4-methylphenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S2/c1-10-3-5-11(6-4-10)16-15-17-13-8-7-12(18-2)9-14(13)19-15/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYPYRHBJDTFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=C(S2)C=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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